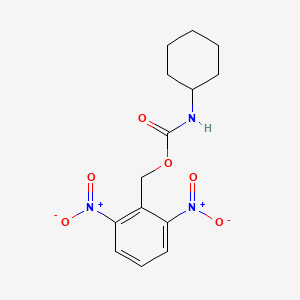
(2,6-Dinitrophenyl)methyl cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dinitrophenyl)methyl cyclohexylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dinitrophenyl group attached to a methyl cyclohexylcarbamate moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dinitrophenyl)methyl cyclohexylcarbamate typically involves the reaction of 2,6-dinitrophenol with methyl cyclohexylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Dinitrophenyl)methyl cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where the dinitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
(2,6-Dinitrophenyl)methyl cyclohexylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,6-Dinitrophenyl)methyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Meptyldinocap: A fungicide with protective and curative activity.
Comparison: (2,6-Dinitrophenyl)methyl cyclohexylcarbamate is unique due to its specific structural features and potential applications. Unlike 2,4-Dinitrophenylhydrazine and 2,4-Dinitrophenol, which have well-defined uses in analytical chemistry and biochemistry, this compound offers a broader range of applications in various scientific fields. Its structural similarity to Meptyldinocap highlights its potential use in agricultural and industrial applications.
Propiedades
Número CAS |
133795-09-2 |
|---|---|
Fórmula molecular |
C14H17N3O6 |
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
(2,6-dinitrophenyl)methyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C14H17N3O6/c18-14(15-10-5-2-1-3-6-10)23-9-11-12(16(19)20)7-4-8-13(11)17(21)22/h4,7-8,10H,1-3,5-6,9H2,(H,15,18) |
Clave InChI |
UTVGJHKGLOQOQM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)OCC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


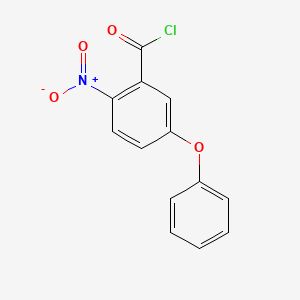
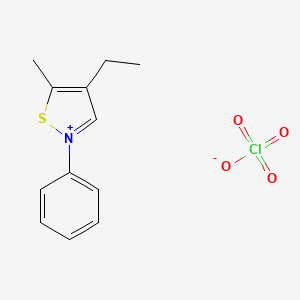
![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

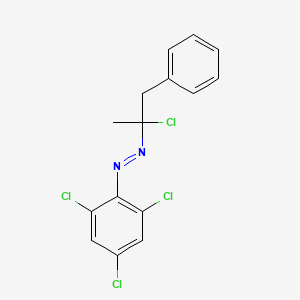
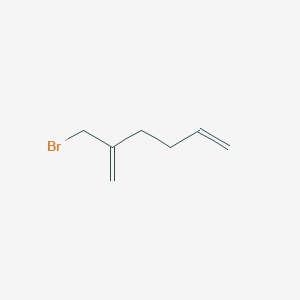
![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
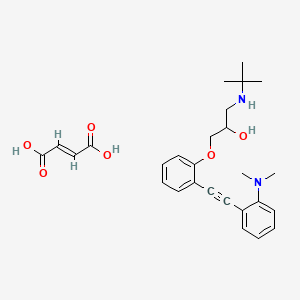
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
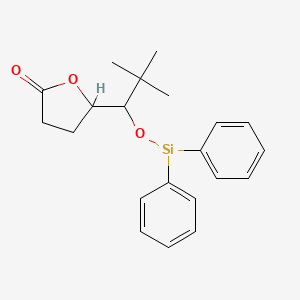
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
